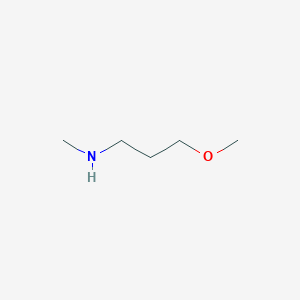

(3-Methoxypropyl)(methyl)amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJELPNLGHMWKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502056 | |

| Record name | 3-Methoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-03-8 | |

| Record name | 3-Methoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxypropyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methoxypropyl)(methyl)amine CAS number and physical properties

CAS Number: 55612-03-8

This technical guide provides a comprehensive overview of the chemical compound (3-Methoxypropyl)(methyl)amine, tailored for researchers, scientists, and professionals in drug development. The document details its physical properties, experimental protocols for their determination, and a logical diagram illustrating its synthesis.

Chemical Identification

-

Chemical Name: this compound[1]

-

Synonyms: 3-Methoxy-N-methylpropan-1-amine, (3-methoxypropyl)methylamine, N-methyl-3-methoxy-1-propylamine[1]

-

Molecular Weight: 103.17 g/mol [1]

Physical and Chemical Properties

This compound is a clear, colorless liquid with a strong, distinct odor[1]. It is recognized as a versatile chemical intermediate in the synthesis of various organic compounds[3].

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 126.058 °C at 760 mmHg | [1] |

| Density | 0.817 g/cm³ | [1] |

| Flash Point | 38.775 °C | [1] |

| Vapor Pressure | 11.844 mmHg at 25°C | [1] |

| Refractive Index | 1.399 | [1] |

| pKa (Predicted) | 10.41 ± 0.10 | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid amines like this compound.

3.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small volume.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

3.2. Density Determination (Vibrating Tube Densimeter)

Vibrating tube densimeters provide highly accurate measurements of liquid density.

-

Apparatus: Vibrating tube densimeter (e.g., Anton Paar DMA series), syringe for sample injection.

-

Procedure:

-

The densimeter is calibrated using fluids of known density, such as dry air and deionized water.

-

The sample of this compound is injected into the U-shaped vibrating tube within the instrument.

-

The tube is electronically excited to oscillate at its characteristic frequency, which is dependent on the mass (and therefore density) of the sample.

-

The instrument measures the oscillation frequency and converts it into a precise density value, often displayed digitally.

-

Measurements can be performed at various temperatures, controlled by the instrument's built-in thermostat.

-

3.3. Flash Point Determination (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source. Closed-cup methods, such as the Pensky-Martens or Abel test, are commonly used for accuracy.

-

Apparatus: Closed-cup flash point tester (e.g., Pensky-Martens apparatus), which includes a sample cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.

-

Procedure:

-

The sample of this compound is placed in the test cup, and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source (a small flame or electric spark) is introduced into the vapor space above the liquid through an opening in the lid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.

-

Logical Relationships: Synthesis Pathway

This compound can be synthesized through the methylation of 3-methoxypropylamine. A common methylating agent for this reaction is dimethyl sulfate. The following diagram illustrates this synthesis pathway.

Caption: Synthesis of this compound.

References

(3-Methoxypropyl)(methyl)amine molecular weight and chemical formula

An In-depth Technical Guide to (3-Methoxypropyl)(methyl)amine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details relevant experimental protocols for synthesis and analysis and includes a schematic for a common synthetic pathway.

Core Chemical Information

This compound is a chemical intermediate used in the synthesis of various organic compounds. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃NO | [1][2][3] |

| Molecular Weight | 103.16 g/mol | [1][4] |

| Monoisotopic Mass | 103.099714038 Da | [1][3] |

| IUPAC Name | 3-methoxy-N-methylpropan-1-amine | [1] |

| CAS Number | 55612-03-8 | [1][2] |

| Boiling Point | 126.1 °C (at 760 mmHg) | [2][4] |

| Density | 0.817 g/cm³ | [2][4] |

| Flash Point | 38.8 °C | [2] |

| Vapor Pressure | 11.8 mmHg (at 25 °C) | [2] |

| pKa (Predicted) | 10.41 ± 0.10 | [2] |

| Refractive Index | 1.399 | [2] |

Synthesis and Experimental Protocols

This compound is not typically involved in biological signaling pathways; rather, it serves as a building block in organic synthesis. A common route to its synthesis is through the reductive amination of 3-methoxypropanal with methylamine or the N-methylation of 3-methoxypropylamine. Below is a generalized experimental protocol based on the synthesis of similar amines.

Synthesis via Reductive Amination of 3-Methoxypropionaldehyde

This protocol describes a two-step, one-pot procedure for synthesizing this compound.

Materials:

-

3-Methoxypropionaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane or Ethyl acetate

Procedure:

-

Imine Formation: Dissolve 3-methoxypropionaldehyde in a suitable solvent like methanol or THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Add a solution of methylamine dropwise to the cooled aldehyde solution while stirring. The reaction is typically allowed to stir for 1-2 hours to form the corresponding imine intermediate.

-

Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture, maintaining a low temperature. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Adjust the pH to be basic (pH > 10) with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

General Analytical Protocol

Due to the lack of a strong chromophore, aliphatic amines like this compound can be challenging to detect directly using standard HPLC-UV methods.[5][6] Derivatization or alternative detection methods are often employed.

Methods:

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method for analyzing volatile amines. The sample is typically dissolved in a suitable organic solvent before injection.

-

High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often necessary to improve detection.[5]

-

Derivatization: React the amine with a tagging agent (e.g., dansyl chloride or FMOC-Cl) that introduces a fluorescent or UV-active group.[5]

-

Separation: The resulting derivative can be separated using reverse-phase HPLC on a C18 column.

-

Detection: Detection is performed using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and assess the purity of the synthesized compound.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound from 3-methoxypropionaldehyde via reductive amination.

Caption: Synthesis workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to (3-Methoxypropyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxypropyl)(methyl)amine, a secondary amine with the IUPAC name 3-methoxy-N-methylpropan-1-amine , is a chemical compound of interest in various scientific domains, including pharmaceutical research and chemical synthesis.[1][2] Its structural features, comprising a methoxypropyl group and a methyl group attached to a nitrogen atom, confer specific physicochemical properties that make it a versatile intermediate. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential metabolic pathways, tailored for professionals in research and drug development.

Nomenclature and Synonyms

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-methoxy-N-methylpropan-1-amine .[1][2][3] It is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases.

| Type | Name |

| IUPAC Name | 3-methoxy-N-methylpropan-1-amine |

| Common Synonyms | This compound |

| 3-Methoxy-N-methyl-1-propanamine | |

| N-(3-Methoxypropyl)-N-methylamine | |

| CAS Number | 55612-03-8 |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and assessment of its potential biological behavior. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [2][4] |

| Molecular Weight | 103.16 g/mol | [2] |

| Boiling Point | 126.058 °C at 760 mmHg | [4][5] |

| Density | 0.817 g/cm³ | [4][5] |

| Flash Point | 38.775 °C | [5] |

| Refractive Index | 1.399 | [5] |

| Vapor Pressure | 11.844 mmHg at 25°C | [5] |

| pKa (Predicted) | 10.41 ± 0.10 | [5] |

| Physical Form | Liquid | [3] |

Safety Information: this compound is classified as a corrosive and irritant substance.[2] It may be harmful if swallowed, causes skin irritation, and is noted to cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

Synthesis: Reductive Amination of 3-Methoxypropanal with Methylamine

This method involves the reaction of 3-methoxypropanal with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

-

3-Methoxypropanal

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-methoxypropanal in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled aldehyde solution.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for a specified time to allow for imine formation.

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise add the reducing agent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification: Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure product. The boiling point of 126.058 °C at 760 mmHg serves as a key parameter for this purification step.[4][5]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound to confirm its identity and purity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for amine analysis (e.g., a mid-polar or polar column).

General GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate (e.g., 10 °C/min).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

The resulting mass spectrum would be expected to show a molecular ion peak (M+) at m/z 103, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Metabolic Pathways

The metabolic fate of this compound in biological systems has not been specifically reported. However, based on the metabolism of other N-alkylamines, a probable metabolic pathway involves N-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.[6][7] This process would likely involve the removal of the methyl group to form 3-methoxypropylamine.

Conclusion

This compound is a secondary amine with well-defined physicochemical properties. While detailed experimental protocols for its synthesis are not abundant in the public domain, established organic chemistry methodologies such as reductive amination provide a clear synthetic route. Its primary metabolic pathway is anticipated to be N-dealkylation. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis, highlighting the key data and potential applications. Further research into its biological activity and specific metabolic fate would be beneficial for a more complete toxicological and pharmacological profile.

References

- 1. Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (3-Methoxypropyl)(methyl)amine from 3-methoxypropanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Title: : A Technical Guide

Abstract: (3-Methoxypropyl)(methyl)amine is a secondary amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a detailed technical overview of the primary synthetic routes starting from the readily available alcohol, 3-methoxypropanol. Two principal pathways are critically examined: a direct, single-step catalytic amination process analogous to established industrial methods, and a classical two-step laboratory synthesis involving oxidation followed by reductive amination. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes process diagrams to illustrate the reaction workflows, offering a comprehensive resource for chemical synthesis and process development professionals.

Introduction

The synthesis of substituted amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. This compound (C₅H₁₃NO) is a valuable building block, incorporating both a secondary amine and an ether functional group. Its synthesis from 3-methoxypropanol, an inexpensive and common solvent, represents an efficient route to this intermediate. This guide explores the most viable methods for this transformation, focusing on both industrial-scale continuous processes and versatile laboratory-scale syntheses.

Overview of Synthetic Pathways

Two primary strategies can be employed to synthesize this compound from 3-methoxypropanol. The choice between them depends on the desired scale, available equipment, and process economy.

-

Pathway A: Single-Step Catalytic Amination. This industrial-style approach involves the direct reaction of 3-methoxypropanol with methylamine and hydrogen over a heterogeneous catalyst in a continuous flow system. It is highly atom-economical and suited for large-scale production.

-

Pathway B: Two-Step Oxidation & Reductive Amination. This classic laboratory approach first involves the oxidation of the starting alcohol to the corresponding aldehyde, 3-methoxypropanal. The intermediate aldehyde is then reacted with methylamine in the presence of a reducing agent to yield the final product.

Pathway A: Single-Step Catalytic Amination

This method is adapted from patented industrial processes for the amination of alcohols.[1][2] It operates on the principle of "borrowing hydrogen," where the alcohol is transiently dehydrogenated to an aldehyde on the catalyst surface. This aldehyde then reacts with methylamine to form an imine, which is subsequently hydrogenated in situ to the target secondary amine.

Experimental Protocol (Proposed)

This protocol is based on the continuous catalytic amination of 3-methoxypropanol with ammonia, as detailed in Chinese patents CN101328129A and CN101328129B, and is adapted here for use with methylamine.[1]

-

Catalyst Preparation: A Cu-Co/Al₂O₃-diatomite catalyst is prepared. The typical composition by weight is 5.0-25.0% Cu, 5.0-30.0% Co, 0.01-0.3% Ru, 0.05-1.0% Mg, and 0.1-5.0% Cr, with the remainder being a mixture of Al₂O₃ and diatomaceous earth.[1]

-

Reactor Setup: The catalyst is packed into a fixed-bed continuous flow reactor.

-

Reaction Execution: 3-methoxypropanol, methylamine, and hydrogen are continuously pumped into a preheater for vaporization and mixing.

-

Reaction Conditions: The gaseous mixture is fed into the fixed-bed reactor. The reaction is maintained at a specified temperature and pressure.

-

Product Collection: The output stream from the reactor is cooled and condensed. Gas and liquid phases are separated.

-

Purification: The liquid phase, containing the product, unreacted starting materials, and byproducts, is purified by fractional distillation. Unreacted 3-methoxypropanol and methylamine can be recycled back into the feed stream.

Data Summary: Reaction Parameters

The following table summarizes the operational parameters derived from analogous industrial processes.[1]

| Parameter | Value | Unit |

| Temperature | 120 - 220 | °C |

| Pressure | 0.3 - 1.5 | MPa |

| Methylamine/Alcohol Molar Ratio | 4.0 - 10.0 | : 1 |

| Hydrogen/Alcohol Molar Ratio | 0.5 - 5.0 | : 1 |

| Alcohol Liquid Hourly Space Velocity (LHSV) | 0.5 - 2.0 | h⁻¹ |

Process Workflow: Catalytic Amination

The diagram below illustrates the continuous workflow for the direct catalytic amination process.

Pathway B: Two-Step Oxidation and Reductive Amination

This pathway is a versatile and highly reliable laboratory-scale synthesis. It decouples the process into two distinct, well-understood transformations: the oxidation of the primary alcohol to an aldehyde, and the subsequent reductive amination of the aldehyde.

Step 1: Oxidation of 3-Methoxypropanol to 3-Methoxypropanal

The selective oxidation of a primary alcohol to an aldehyde is a common transformation. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.

Experimental Protocol (Representative):

-

Setup: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is prepared in a flask under an inert atmosphere (N₂) and cooled to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Anhydrous dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.

-

Alcohol Addition: A solution of 3-methoxypropanol in DCM is added slowly, and the mixture is stirred for 30-60 minutes at -78 °C.

-

Quenching: Triethylamine is added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup: Water is added to the reaction mixture. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude 3-methoxypropanal, which can be used in the next step, often without further purification.

Step 2: Reductive Amination of 3-Methoxypropanal

Reductive amination is a robust method for forming C-N bonds.[3][4][5] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced.

Experimental Protocol (Representative):

-

Setup: Crude 3-methoxypropanal is dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Amine Addition: A solution of methylamine (e.g., 2.0 M in THF or 40% in H₂O) is added, followed by acetic acid to catalyze imine formation. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. NaBH(OAc)₃ is preferred for its selectivity and tolerance of the mildly acidic conditions.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or GC-MS until the starting aldehyde is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution. The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography or distillation to yield pure this compound.

Data Summary: Reaction Parameters

The table below provides typical parameters for the two-step laboratory synthesis.

| Parameter | Step 1: Oxidation (Swern) | Step 2: Reductive Amination |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE), Methanol |

| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | Methylamine, Acetic Acid, NaBH(OAc)₃ |

| Temperature | -78 °C to Room Temp. | Room Temperature |

| Reaction Time | 2 - 4 hours | 12 - 24 hours |

| Typical Yield | >90% (crude) | 70 - 95% |

Experimental Workflow: Two-Step Synthesis

The following diagram outlines the workflow for the laboratory synthesis, highlighting the isolation of the intermediate.

Comparison of Synthetic Routes

| Feature | Pathway A: Catalytic Amination | Pathway B: Two-Step Synthesis |

| Scale | Large, Industrial | Small to Medium, Laboratory |

| Process Type | Continuous | Batch |

| Atom Economy | Excellent (Water is the only byproduct) | Poor (Stoichiometric reagents and solvents) |

| Complexity | High initial setup (reactor, catalyst) | Low (standard glassware) |

| Reagents | Gaseous H₂, Methylamine; Heterogeneous Catalyst | Stoichiometric oxidants, hydrides, and solvents |

| Throughput | High | Low |

| Versatility | Substrate-specific | Highly versatile for various amines/alcohols |

Conclusion

The synthesis of this compound from 3-methoxypropanol is readily achievable through two distinct and effective routes. For large-scale, cost-effective production, direct catalytic amination stands out as the superior method, leveraging principles of green chemistry and continuous manufacturing. For laboratory-scale synthesis, discovery chemistry, and situations requiring high versatility, the two-step oxidation and reductive amination sequence offers a reliable and well-controlled, albeit less atom-economical, alternative. The selection of the optimal pathway is ultimately dictated by the specific objectives of the research or production campaign.

References

Technical Guide: Physicochemical Properties of (3-Methoxypropyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of (3-Methoxypropyl)(methyl)amine, a versatile chemical intermediate. The document details its boiling point and density, outlines the experimental protocols for their determination, and presents a potential synthetic pathway.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its application in chemical synthesis and formulation development. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Boiling Point | 126.058 °C | At 760 mmHg[1][2] |

| 126.1 ± 23.0 °C | Predicted[3] | |

| Density | 0.817 g/cm³ | Standard conditions[1][2] |

| 0.817 ± 0.06 g/cm³ | Predicted[3] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization of chemical compounds. Standard methodologies for these measurements are detailed below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, including distillation and micro-boiling point techniques.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the substance is available (typically > 5 mL).

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady condensation is observed in the condenser. This stable temperature is the boiling point of the liquid.[2][4]

-

2. Micro-Boiling Point Determination (Capillary Method):

This method is ideal for small sample volumes.

-

Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, a heating bath (e.g., paraffin oil), and a hot plate or Bunsen burner.

-

Procedure:

-

Attach the test tube containing a small amount of this compound to the thermometer.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Immerse the assembly into the heating bath.

-

Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid is heated.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

Determination of Density

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance and assess its purity.

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

-

Apparatus: A digital balance and a graduated cylinder.

-

Procedure:

-

Weigh an empty, dry graduated cylinder and record its mass.

-

Pour a known volume of this compound into the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid and record the total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[1][3]

-

2. Using a Pycnometer (Density Bottle):

This method offers higher precision for density measurements.

-

Apparatus: A pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) and a digital balance.

-

Procedure:

-

Weigh the clean, dry pycnometer with its stopper.

-

Fill the pycnometer with this compound, ensuring the liquid fills the capillary tube of the stopper.

-

Carefully wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density, such as deionized water.

-

Calculate the density of this compound.

-

Proposed Synthetic Workflow

This compound can be synthesized through various chemical routes. A plausible and industrially relevant approach is the reductive amination of 3-methoxypropanal with methylamine. This process can be visualized as a continuous flow synthesis.

Caption: Proposed continuous flow synthesis of this compound.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. vernier.com [vernier.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to the Spectral Data Interpretation of (3-Methoxypropyl)(methyl)amine

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) spectral data for (3-Methoxypropyl)(methyl)amine. The content is tailored for researchers, scientists, and drug development professionals, offering a predictive interpretation of the spectral characteristics of this compound. This guide also outlines standard experimental protocols for acquiring such data.

Molecular Structure and Predicted Spectral Data

This compound, with the molecular formula C5H13NO and a molecular weight of approximately 103.16 g/mol , possesses a structure amenable to detailed characterization by NMR and GC-MS.[1] The predicted spectral data are based on the analysis of its functional groups and general principles of spectroscopic interpretation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronegativity of adjacent atoms (oxygen and nitrogen) and spin-spin coupling with neighboring protons.

| Signal Label | Chemical Structure Moiety | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | -O-CH ₃ | ~3.3 | Singlet (s) | 3H |

| b | -O-CH ₂- | ~3.4 | Triplet (t) | 2H |

| c | -CH₂-CH ₂-CH₂- | ~1.7 | Quintet (quin) | 2H |

| d | -N(H)-CH ₂- | ~2.5 | Triplet (t) | 2H |

| e | -N(H)-CH ₃ | ~2.4 | Singlet (s) | 3H |

| f | -N(H )- | ~1.5 (variable) | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show five signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

| Carbon Label | Chemical Structure Moiety | Predicted Chemical Shift (ppm) |

| 1 | -O-C H₃ | ~59 |

| 2 | -O-C H₂- | ~72 |

| 3 | -CH₂-C H₂-CH₂- | ~30 |

| 4 | -N(H)-C H₂- | ~50 |

| 5 | -N(H)-C H₃ | ~36 |

Predicted GC-MS Fragmentation Data

In mass spectrometry, particularly with electron ionization (EI), the fragmentation pattern of this compound is expected to be governed by the presence of the amine and ether functional groups. A key characteristic of aliphatic amines is the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] The molecular ion peak (M+) for a compound with one nitrogen atom will have an odd nominal mass, which in this case is 103.[2]

| Predicted m/z | Proposed Fragment Ion | Fragment Structure |

| 103 | Molecular Ion [M]⁺ | [CH₃OCH₂CH₂CH₂NHCH₃]⁺ |

| 88 | [M - CH₃]⁺ | [CH₃OCH₂CH₂CH₂NH]⁺ |

| 72 | [M - OCH₃]⁺ | [CH₂CH₂CH₂NHCH₃]⁺ |

| 58 | Alpha-cleavage | [CH₂=NHCH₃]⁺ |

| 45 | Alpha-cleavage | [CH₃OCH₂]⁺ |

| 44 | Alpha-cleavage | [CH₂=NHCH₃]⁺ - H |

Experimental Protocols

2.1 NMR Spectroscopy

A standard protocol for acquiring NMR spectra of amine compounds involves dissolving a small amount of the analyte in a deuterated solvent.[3][4][5]

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 300 MHz or higher field instrument.[6]

-

For ¹H NMR, typical parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of volatile organic compounds like this compound is routinely performed using GC-MS, often following established methods such as EPA Method 8260B.[7][8]

-

Sample Preparation :

-

Instrumentation and Conditions :

-

Gas Chromatograph (GC) : Use a capillary column suitable for separating volatile amines (e.g., a DB-5ms or equivalent).

-

Oven Temperature Program : A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

Injector : Use a split/splitless injector, typically at a temperature of 250°C.

-

Carrier Gas : Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is common.

-

Scan Range : Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 35-200).

-

Data Analysis : The resulting mass spectra are compared with spectral libraries for identification, and the fragmentation patterns are analyzed to confirm the structure.

-

Visualizations

The following diagrams illustrate the molecular structure, the analytical workflow, and the logic of spectral interpretation for this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR and GC-MS analysis.

Caption: Logical workflow for spectral data interpretation.

References

- 1. This compound | C5H13NO | CID 12545984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. gcms.cz [gcms.cz]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. dem.ri.gov [dem.ri.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Safe Handling of (3-Methoxypropyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions and handling procedures for (3-Methoxypropyl)(methyl)amine. The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment. This document synthesizes available data on the physicochemical properties, toxicological hazards, and safe handling practices for this compound and related substances.

Introduction

This compound, with the CAS number 55612-03-8, is a chemical intermediate used in various organic syntheses.[1] Its structural similarity to other alkylamines necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential information to mitigate risks associated with the handling and use of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the available data for this compound and, for comparative purposes, the closely related compound 3-Methoxypropylamine.

| Property | This compound | 3-Methoxypropylamine |

| CAS Number | 55612-03-8[1] | 5332-73-0[2] |

| Molecular Formula | C5H13NO[1] | C4H11NO[2] |

| Molecular Weight | 103.17 g/mol [1] | 89.14 g/mol |

| Appearance | Clear colorless liquid[1] | Colorless liquid with an ammonia-like odor |

| Boiling Point | 126.058°C at 760 mmHg[1] | 117-118°C at 733 mmHg |

| Flash Point | 38.775°C[1] | 32°C |

| Density | 0.817 g/cm³[1] | 0.874 g/mL at 25°C |

| Vapor Pressure | 11.844 mmHg at 25°C[1] | Not available |

| Solubility | Not available | Miscible with water and common organic solvents[2] |

| Hygroscopic | Not available | Yes |

| Air Sensitive | Not available | Yes |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications. Due to the limited availability of quantitative toxicological data for this compound, data for 3-Methoxypropylamine is also provided to give an indication of the potential toxicity.

| Hazard | This compound | 3-Methoxypropylamine |

| GHS Classification | May be harmful if swallowed (Acute Toxicity, Oral, Category 5)[3][4], Causes skin irritation (Skin Corrosion/Irritation, Category 2)[3][4], Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1)[3][4], May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3)[3][4] | Flammable liquid and vapor (Flammable Liquids, Category 3), Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1A), May cause an allergic skin reaction (Skin Sensitization, Category 1), Harmful to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 3)[5] |

| LD50 Oral (Rat) | No data available | 0.69 g/kg[2] |

| LD50 Dermal (Rabbit) | No data available | >3.0 g/kg |

| LC50 Inhalation (Rat) | No data available | 11,500 ppm/6H |

Symptoms of overexposure to similar amines may include headache, dizziness, tiredness, nausea, and vomiting.[6] As a corrosive material, ingestion can cause severe swelling and damage to the delicate tissues of the digestive tract, with a danger of perforation.[6]

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous liquid amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Gloves should be inspected before each use and disposed of properly after handling the chemical.[4]

-

Body Protection: A flame-resistant lab coat, fully buttoned, and chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are required.[4]

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated laboratory with a properly functioning chemical fume hood.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4]

General Handling Protocol

-

Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition. The work area within the chemical fume hood should be clean and uncluttered.

-

Dispensing:

-

During the Experiment:

-

Post-Experiment:

-

Decontaminate all equipment that has come into contact with the amine.

-

Properly label and store any unused chemical in a designated, well-ventilated, and secure area.

-

Dispose of all waste, including contaminated gloves and absorbent materials, as hazardous waste in a sealed and properly labeled container.[4]

-

Wash hands thoroughly with soap and water after removing gloves.

-

Caption: General experimental workflow for handling hazardous liquid chemicals.

Emergency Procedures

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[7]

-

Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if the spill is large or flammable.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team or local emergency services. Provide them with the name of the chemical and the location of the spill.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[6]

Caption: Logical relationship diagram for emergency spill response.

Storage, Reactivity, and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Reactivity and Decomposition

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

-

Hazardous Decomposition Products: Upon combustion, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be formed.[8]

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[6]

-

Do not dispose of down the drain or in the regular trash.

Conclusion

While specific toxicological data for this compound is limited, its classification as a hazardous substance and its similarity to other alkylamines warrant the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers and professionals can minimize the risks associated with its handling and maintain a safe working environment. Continuous vigilance and adherence to established safety procedures are essential when working with this and any other hazardous chemical.

References

- 1. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H13NO | CID 12545984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3-Methoxy-N-methylpropan-1-amine | 55612-03-8 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Solubility Profile of (3-Methoxypropyl)(methyl)amine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (3-Methoxypropyl)(methyl)amine. Understanding the solubility of this compound is critical for its effective use in various research, development, and manufacturing processes, including its application as a reagent, solvent, or intermediate in the synthesis of active pharmaceutical ingredients. This document outlines its miscibility in common laboratory solvents, presents standardized experimental protocols for solubility determination, and provides a logical workflow for assessing amine solubility.

Core Solubility Characteristics

Data Presentation: Qualitative Solubility in Common Solvents

The following table summarizes the expected qualitative solubility of this compound based on the properties of the analogous compound, 3-Methoxypropylamine. Miscibility indicates that the two liquids are soluble in each other in all proportions, forming a homogeneous solution.

| Solvent Class | Common Lab Solvents | Expected Solubility/Miscibility of this compound |

| Polar Protic | Water | Miscible[1][2][3][4] |

| Methanol | Miscible | |

| Ethanol | Miscible[2][4] | |

| Polar Aprotic | Acetone | Miscible[2][4] |

| Acetonitrile | Expected to be Miscible | |

| Dimethylformamide (DMF) | Expected to be Miscible | |

| Dimethyl Sulfoxide (DMSO) | Expected to be Miscible | |

| Nonpolar | Hexane | Miscible[2][4] |

| Toluene | Miscible[2][4] | |

| Dichloromethane (DCM) | Expected to be Miscible | |

| Diethyl Ether | Expected to be Miscible |

Experimental Protocols

To quantitatively and qualitatively assess the solubility of this compound, the following experimental protocols are recommended.

Visual Miscibility Determination

This is a straightforward method to quickly assess if a liquid is miscible in a particular solvent.[5]

Objective: To determine if this compound is miscible in a given solvent at room temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass test tubes or vials with caps

-

Pipettes

Procedure:

-

Add 2 mL of the selected solvent to a clean, dry test tube.

-

Add 2 mL of this compound to the same test tube.

-

Cap the test tube and invert it several times to ensure thorough mixing.

-

Allow the mixture to stand for 5-10 minutes.

-

Visually inspect the mixture for any signs of immiscibility, such as the formation of layers, cloudiness, or precipitation.

-

Interpretation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a solvent.[6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (if necessary)

-

Analytical balance

-

Quantitative analytical instrumentation (e.g., Gas Chromatography with a suitable detector, or UV-Vis Spectrophotometer if the amine has a chromophore or can be derivatized)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of an excess of the amine is crucial to ensure that a saturated solution is formed.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, cease agitation and allow the solution to stand, permitting the undissolved amine to settle.

-

Carefully withdraw a sample from the supernatant. To ensure no undissolved droplets are transferred, the sample should be centrifuged and/or filtered.

-

Accurately dilute the saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the amine in the chosen solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of an amine in common laboratory solvents.

Caption: Experimental workflow for determining amine solubility.

It is important to note that no specific signaling pathways involving this compound were identified in the literature, as its primary applications are in chemical synthesis and as a solvent rather than in a direct biological or pharmacological context. The provided workflow serves as a practical guide for researchers to systematically evaluate its solubility characteristics.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. atamankimya.com [atamankimya.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Miscibility and dispersability test ⋅ Gattefossé [gattefosse.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

Chemical Reactivity of the Secondary Amine in (3-Methoxypropyl)(methyl)amine: An In-depth Technical Guide

Introduction

(3-Methoxypropyl)(methyl)amine is a secondary amine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides. The presence of a secondary amine functional group, characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom, imparts a rich and varied chemical reactivity to the molecule. This reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a base. This technical guide provides a comprehensive overview of the core chemical reactions involving the secondary amine functionality of this compound, complete with detailed experimental protocols, quantitative data for analogous systems, and visualizations of key reaction pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reactivity of the Secondary Amine

The chemical behavior of the secondary amine in this compound is dictated by its nucleophilic and basic nature. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new covalent bonds. This nucleophilicity is central to a variety of important transformations, including N-alkylation, N-acylation, and N-sulfonylation. Furthermore, the ability of the amine to accept a proton makes it a Brønsted-Lowry base, a property that is crucial in acid-base catalysis and salt formation.

Key Chemical Reactions

N-Alkylation

N-alkylation is a fundamental reaction of secondary amines, involving the formation of a new carbon-nitrogen bond through the reaction with an alkylating agent, typically an alkyl halide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. While this is a straightforward method to introduce new alkyl groups, a significant challenge is the potential for over-alkylation. The tertiary amine product formed is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation.

Table 1: Representative Data for N-Alkylation of Secondary Amines

| Alkylating Agent | Secondary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Phenylpropyl bromide | N-(4-Methoxybenzyl)amine | K₂CO₃ | DMF | 60 | 1.2 | 99 |

| Diethyl ether | Morpholine | γ-Al₂O₃ (catalyst) | - | 270 | - | 100 |

| Benzyl bromide | N-Allyl-4-methylbenzenesulfonamide | NaOH | THF | RT | 24 | - |

Note: Data presented is for analogous secondary amine systems and serves as a general guideline.

Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq), the alkyl halide (1.1 eq), and a suitable base such as potassium carbonate (3.0 eq) in an appropriate solvent (e.g., anhydrous dimethylformamide - DMF).

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for the required time (typically monitored by TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Caption: Experimental workflow for the N-alkylation of a secondary amine.

N-Acylation

N-acylation is the reaction of a secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically fast, high-yielding, and proceeds via a nucleophilic acyl substitution mechanism. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Unlike N-alkylation, over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 2: Representative Data for N-Acylation of Amines

| Acylating Agent | Amine | Base/Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

| Methyl chloroformate | Allylamine | - | Dichloromethane | 0 to RT | 40 min | 97-98 |

| Acetic anhydride | Methylamine | - | - | - | - | - |

| Benzoyl Chloride Derivatives | Anilines | - | Water (MW) | 70 | 15 min | ~96 |

Note: Data presented is for analogous amine systems and serves as a general guideline.

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

-

Reaction Setup: In a round-bottomed flask, dissolve the secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be further purified by chromatography or recrystallization.[2]

Caption: Mechanism of N-acylation of a secondary amine.

N-Sulfonylation

Secondary amines react with sulfonyl chlorides in a manner analogous to N-acylation to produce sulfonamides. This reaction is robust and widely used in organic synthesis and medicinal chemistry. The reaction is often carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. The resulting N,N-disubstituted sulfonamide is typically a stable, solid compound. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines.

Table 3: Representative Data for N-Sulfonylation of Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to RT | 20 min | 98 (crude) |

| 4-Methylbenzenesulfonyl chloride | Allylamine | - | - | - | - | - |

| Benzenesulfonyl chloride | Secondary Amines | Aqueous Base | - | RT | - | - |

Note: Data presented is for analogous amine systems and serves as a general guideline.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Reaction Setup: Dissolve the secondary amine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine. If using a non-basic solvent, add a base like triethylamine (1.5 eq).

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add the sulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature below 5 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water or dilute HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic extracts, wash successively with water, dilute acid (if pyridine was not used as solvent), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.[1]

Caption: Synthetic pathway for N-sulfonylation.

Enamine Formation

Secondary amines react with aldehydes or ketones that have at least one α-hydrogen to form enamines. The reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. Since the nitrogen in the iminium ion derived from a secondary amine has no attached proton to lose, a proton is instead removed from an adjacent carbon atom (the α-carbon) to yield the enamine. This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation.

Table 4: Representative Data for Enamine Formation

| Carbonyl Compound | Secondary Amine | Catalyst | Solvent | Conditions | Yield (%) |

| 3-Methylcyclohexanone | Pyrrolidine | p-TsOH | Toluene | Reflux with water removal | - |

| Aldehydes/Ketones | Various Secondary Amines | Mild Acid (pH 4-5) | - | - | - |

Note: Data for enamine formation is often qualitative or focuses on subsequent reactions. Yields are highly substrate-dependent.

Experimental Protocol: General Procedure for Enamine Synthesis

-

Reaction Setup: In a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, combine the ketone or aldehyde (1.0 eq), the secondary amine (1.2 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq) in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine product. Continue refluxing until no more water is collected.

-

Work-up and Purification: Cool the reaction mixture. The solvent can be removed under reduced pressure. Enamines are often sensitive to hydrolysis and are typically used in subsequent reactions without extensive purification. If purification is necessary, it should be performed under anhydrous conditions.[3]

References

Potential Downstream Products from (3-Methoxypropyl)(methyl)amine Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Methoxypropyl)(methyl)amine, a versatile secondary amine, serves as a crucial building block in the synthesis of a diverse array of chemical entities with significant potential in the pharmaceutical and agrochemical industries. Its unique structural features, combining a flexible methoxypropyl chain with a reactive secondary amine, allow for its incorporation into various molecular scaffolds. This technical guide explores the key reaction pathways of this compound and elucidates the synthesis of its potential downstream products, providing detailed experimental protocols and quantitative data to support further research and development.

Core Reactivity of this compound

As a secondary amine, this compound readily undergoes several fundamental organic reactions, including N-acylation, reactions with carbonyl compounds, Mannich reactions, and Michael additions. These transformations pave the way for the synthesis of a wide range of functionalized molecules.

Key Downstream Products and Their Synthesis

This guide focuses on the synthesis of two exemplary downstream products with potential biological activity: a complex carbamate derivative and a substituted amide.

Carbamate Derivatives: Synthesis of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-methoxypropyl)-N-methyl carbamate

Carbamates are a well-established class of compounds with a broad spectrum of biological activities. A notable downstream product of this compound is the carbamate derivative, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-methoxypropyl)-N-methyl carbamate. This compound has been identified as a highly potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1)[1]. The synthesis of this molecule is a multi-step process, beginning with the formation of a key thiadiazole intermediate.

Caption: Synthetic workflow for the carbamate derivative.

Step 1: Synthesis of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol

-

Materials: 2,6-Dichlorobenzonitrile, Sulfur monochloride (S₂Cl₂), appropriate solvent (e.g., DMF), and reagents for hydrolysis.

Step 2: Synthesis of N-(3-methoxypropyl)-N-methylcarbamoyl chloride

-

Materials: this compound, Phosgene (or a phosgene equivalent like triphosgene), and an appropriate aprotic solvent (e.g., dichloromethane).

-

Procedure: In a well-ventilated fume hood, a solution of this compound in an anhydrous aprotic solvent is slowly added to a cooled solution of phosgene or a phosgene equivalent. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced. The resulting carbamoyl chloride is then isolated and purified.

Step 3: Synthesis of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-methoxypropyl)-N-methyl carbamate

-

Materials: 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol, N-(3-methoxypropyl)-N-methylcarbamoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., acetonitrile or THF).

-

Procedure: To a solution of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol and the base in an anhydrous aprotic solvent, a solution of N-(3-methoxypropyl)-N-methylcarbamoyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by an appropriate technique like TLC or LC-MS. The product is then isolated by extraction and purified by column chromatography or recrystallization.

| Reaction Step | Reactants | Reagents/Solvents | Typical Conditions | Yield |

| Thiadiazole Formation | 2,6-Dichlorobenzonitrile | Sulfur monochloride, DMF | Varies | Not Reported |

| Carbamoyl Chloride Synthesis | This compound | Phosgene or Triphosgene, DCM | 0 °C to room temp. | >90% (typical) |

| Carbamoylation | Thiadiazol-3-ol, Carbamoyl chloride | Triethylamine, Acetonitrile | Room temp. to reflux | Not Reported |

N-Acyl Derivatives: Synthesis of N-(3-methoxypropyl)-N-methyl-4-(pyridin-2-yl)benzamide

N-acylation is a fundamental transformation of secondary amines, leading to the formation of amides. These motifs are prevalent in a vast number of biologically active molecules. The synthesis of N-(3-methoxypropyl)-N-methyl-4-(pyridin-2-yl)benzamide serves as a representative example of this reaction class.

Caption: N-Acylation of this compound.

-

Materials: this compound, 4-(Pyridin-2-yl)benzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Procedure: To a stirred solution of this compound and the base in the solvent, a solution of 4-(pyridin-2-yl)benzoyl chloride in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Reagents/Solvents | Typical Conditions | Yield |

| This compound | 4-(Pyridin-2-yl)benzoyl chloride | Triethylamine, Dichloromethane | 0 °C to room temp., 2-4 h | 85-95% (typical) |

Other Potential Downstream Reactions

Beyond carbamoylation and N-acylation, this compound can participate in other important carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Mannich Reaction: As a secondary amine, it can react with formaldehyde (or another aldehyde) and a compound containing an active hydrogen (e.g., a ketone, ester, or terminal alkyne) to form a Mannich base. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

-

Michael Addition: The amine can act as a nucleophile in a Michael addition reaction, adding to the β-carbon of α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful tool for the construction of 1,5-dicarbonyl compounds and other functionalized molecules.

Conclusion

This compound is a readily available and reactive building block for the synthesis of a wide variety of downstream products. The reaction pathways outlined in this guide, particularly the formation of carbamates and amides, highlight its potential for generating novel compounds with interesting biological activities. The provided experimental frameworks, while general, offer a solid starting point for researchers to develop and optimize synthetic routes to their specific targets. Further exploration of the Mannich and Michael reactions with this amine is also warranted to unlock its full synthetic potential in the pursuit of new therapeutic agents and other valuable chemical entities.

References

Methodological & Application

(3-Methoxypropyl)(methyl)amine: A Versatile Intermediate for Chemical Synthesis

Introduction

(3-Methoxypropyl)(methyl)amine is a secondary amine that serves as a valuable and versatile intermediate in the synthesis of a wide range of chemical compounds. Its bifunctional nature, possessing both a secondary amine and an ether linkage, allows for its incorporation into diverse molecular architectures, making it a key building block in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and protocols for the use of this compound in key chemical transformations, highlighting its role in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.17 g/mol | [1] |

| Boiling Point | 126.06 °C at 760 mmHg | [1] |

| Flash Point | 38.78 °C | [1] |

| Density | 0.817 g/cm³ | [1] |

| CAS Number | 55612-03-8 | [1] |

Applications in Chemical Synthesis

This compound is a versatile precursor for the synthesis of more complex molecules, primarily through reactions involving its secondary amine functionality. The two main classes of reactions are N-alkylation and N-acylation, which lead to the formation of tertiary amines and amides, respectively. These transformations are fundamental in the construction of a variety of organic compounds, including active pharmaceutical ingredients (APIs).

N-Alkylation: Synthesis of Tertiary Amines

The secondary amine group of this compound can be readily alkylated with various alkyl halides to yield the corresponding tertiary amines. This reaction is a cornerstone of organic synthesis for building molecular complexity.

General Reaction Scheme: